molecular formula C18H14N2O3S2 B2480770 (E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide CAS No. 305377-36-0

(E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide

Cat. No.: B2480770
CAS No.: 305377-36-0
M. Wt: 370.44
InChI Key: WPBUDVRGJVIZCW-RVDMUPIBSA-N
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Description

(E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide is a synthetic compound based on the 5-benzylidene-4-thiazolidinone scaffold, a structure recognized in medicinal chemistry as a privileged scaffold with broad pharmacological potential . This reagent is designed for research applications and is provided as a high-purity solid. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. The compound's core structure, the 4-thiazolidinone ring, is synthetically accessible and enables significant molecular diversification, making it a valuable template in drug discovery . The specific (E)-isomeric configuration and the incorporation of the 2-methoxybenzamide and benzylidene substituents are typical of a structure-activity-optimized derivative. Compounds within this chemical class have demonstrated a range of promising biological activities in scientific literature. Notably, structurally related (Z)-5-(substituted benzylidene)-2-thioxothiazolidin-4-one analogs have been reported to function as potent inhibitors of tyrosinase, a key enzyme in the melanogenesis pathway, suggesting potential utility in related biochemical research . Other close derivatives, specifically 5-ene-4-thiazolidinones, have been investigated as inhibitors of tumor-associated carbonic anhydrase isoforms (such as hCA IX) and have shown anti-proliferative activity against various cancer cell lines, including breast cancer MCF-7 and colorectal cancer Caco-2 cells . The primary mechanism of action for many active 5-benzylidene-thiazolidinone derivatives often involves targeted protein inhibition, with some compounds shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and activating caspases . Researchers can utilize this reagent as a chemical reference standard, a starting point for the synthesis of novel derivatives, or a tool for in vitro biochemical and phenotypic assays to explore these and other biological pathways.

Properties

IUPAC Name

N-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S2/c1-23-14-10-6-5-9-13(14)16(21)19-20-17(22)15(25-18(20)24)11-12-7-3-2-4-8-12/h2-11H,1H3,(H,19,21)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBUDVRGJVIZCW-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CC=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)NN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dithiocarbamate Cyclization

A widely adopted method involves the reaction of primary amines with carbon disulfide to form dithiocarbamates, followed by cyclization with α-halo acids. For instance, 3-benzyl-2-thioxothiazolidin-4-one was synthesized by treating benzylamine with carbon disulfide and triethylamine in ethyl acetate, yielding a dithiocarbamate intermediate. Subsequent reaction with bromoacetic acid under reflux conditions produced the thiazolidinone ring. Adapting this protocol, 3-amino-2-thioxothiazolidin-4-one could serve as a precursor for further functionalization with the 2-methoxybenzamide group.

Direct Amide Incorporation

Sequential Functionalization Strategies

Order of Operations

The sequence of amide incorporation and benzylidene condensation significantly impacts overall efficiency:

  • Route A : Thiazolidinone formation → Amide coupling → Benzylidene condensation

    • Example: A thiazolidinone intermediate was first functionalized with 2-methoxybenzamide using DCC/DMAP, followed by benzaldehyde condensation. This route achieved 85.7% yield for the final product.
  • Route B : Benzylidene condensation → Amide coupling

    • Challenges: Steric hindrance from the benzylidene group complicates subsequent amidation, reducing yields to <50%.

Solvent and Temperature Optimization

  • Acetic acid emerged as the optimal solvent for benzylidene condensation, enhancing both yield and E-selectivity.
  • Temperatures ≥100°C promoted complete imine formation, while lower temperatures (≤60°C) led to partial conversion.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • 1H NMR : The (E)-configuration was confirmed by distinct vinyl proton signals at δ 7.3–7.5 ppm (J = 12–15 Hz), consistent with trans-alkene geometry.
  • IR Spectroscopy : Strong absorptions at 1680 cm⁻¹ (C=O) and 1250 cm⁻¹ (C=S) validated the thiazolidinone structure.

Chromatographic Purity

HPLC analyses using C18 columns and acetonitrile/water gradients confirmed ≥94% purity for optimized batches.

Industrial-Scale Production Considerations

Cost-Effective Catalysts

Replacing DCC with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reduced reagent costs by 40% without compromising yield.

Waste Minimization

Recrystallization from isopropanol/water mixtures improved product recovery by 15% compared to ethanol-based methods.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thioxothiazolidine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains. Its anti-inflammatory properties make it a candidate for the treatment of inflammatory diseases.

Medicine

In medicine, (E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide is being investigated for its anticancer activity. Studies have shown that it can induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to degradation.

Mechanism of Action

The mechanism of action of (E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, it induces apoptosis by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Thiazolidinone-Benzamide Hybrids

(Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-Methoxyphenyl)acetamide (I30)
  • Structure : Shares the 5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl core but substitutes the 2-methoxybenzamide with a 3-methoxyphenyl acetamide group.
2-Chloro-N-[(5Z)-5-(3-Methoxy-4-Propoxybenzylidene)-4-oxo-2-Thioxothiazolidin-3-yl]Benzamide
  • Structure : Features a 2-chlorobenzamide group and a 3-methoxy-4-propoxybenzylidene substituent. The thioxo group is retained.
  • Molecular Formula : C21H19ClN2O4S2 (molecular weight: 487.0 g/mol) .
  • Key Differences : The propoxy group on the benzylidene moiety may enhance lipophilicity compared to the simpler benzylidene in the target compound.
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)Methyl)-N-Phenyl Benzamide
  • Structure: Replaces the 2-thioxo group with a 2,4-dioxo configuration.
  • Synthesis : Formed via carbodiimide-mediated coupling of (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid with aniline .

Functional Analogues with Benzamide Moieties

N-(2,3-Dihydro-1H-Inden-2-yl)-2-Methoxybenzamide
  • Structure: Lacks the thiazolidinone core but retains the 2-methoxybenzamide group.
  • Divergence: The absence of the thiazolidinone ring highlights the importance of this scaffold in modulating specific biological targets.
Sulpiride
  • Structure: 5-(Aminosulfonyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide.
  • Activity : A tranquilizer and digestive aid, demonstrating how substitutions on the benzamide (e.g., sulfonyl groups) can drastically shift therapeutic function .

Data Tables

Table 1. Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
(E)-N-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide (Target) C18H14N2O3S2 370.4 2-Thioxo, 2-methoxybenzamide
I30 C19H16N2O3S2 384.5 3-Methoxyphenyl acetamide
2-Chloro-N-[(5Z)-5-(3-Methoxy-4-propoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]benzamide C21H19ClN2O4S2 487.0 2-Chlorobenzamide, 3-methoxy-4-propoxy
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)Methyl)-N-Phenyl Benzamide C17H12N2O3S 324.4 2,4-Dioxo, unsubstituted benzamide

Biological Activity

(E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide is a synthetic compound belonging to the thiazolidinone class, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, presenting detailed research findings, data tables, and case studies.

Chemical Structure and Properties

The unique structure of (E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide contributes significantly to its biological activity. Its molecular formula is C₁₈H₁₄N₂O₃S₂, and its IUPAC name is N-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide .

1. Antimicrobial Activity

Research indicates that (E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial and fungal strains. For instance, in a study assessing its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated a minimum inhibitory concentration (MIC) of 8 μM against Enterococcus faecalis .

2. Anti-inflammatory Properties

The compound also displays anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in cellular models .

3. Anticancer Activity

One of the most promising aspects of (E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide is its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (Caco-2) cells. The compound's IC₅₀ values range from 1.2 μM to 5.3 μM, indicating potent antiproliferative activity .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Antimicrobial Mechanism : It disrupts bacterial cell membranes and inhibits essential enzymes critical for bacterial survival.
  • Apoptotic Pathway Activation : In cancer cells, it activates caspases and disrupts mitochondrial function, leading to programmed cell death .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of (E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide on MCF-7 cells. The results indicated that the compound significantly reduced cell viability at concentrations as low as 1.2 μM. Mechanistic studies revealed increased expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), confirming its role in inducing apoptosis .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, (E)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-methoxybenzamide was tested against various microbial strains. The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values confirming its potential as an antimicrobial agent .

Data Tables

Biological Activity Tested Strain/Cell Line IC₅₀/MIC (μM) Reference
AntimicrobialEnterococcus faecalis8
AnticancerMCF-71.2
AnticancerCaco-25.3
Anti-inflammatoryIn vitro modelsN/A

Q & A

Q. Analytical Methods :

  • TLC monitors reaction progress.
  • NMR (¹H, ¹³C) confirms structural integrity, with characteristic peaks for the benzylidene (δ 7.2–7.8 ppm), thioxo (δ 168–170 ppm), and methoxy groups (δ 3.8–4.0 ppm) .
  • HPLC ensures purity (>95%) .

Which in vitro assays are used to evaluate the compound’s antimicrobial and anticancer activity?

Q. Basic Biological Screening

  • Antimicrobial Activity :
    • Bacterial Strains: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) via broth microdilution (MIC values reported in µg/mL) .
    • Fungal Strains: Assess inhibition of C. albicans using disk diffusion .
  • Anticancer Activity :
    • MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated .
    • Apoptosis studies via flow cytometry (Annexin V/PI staining) .

What mechanisms explain the compound’s enzyme inhibitory activity?

Advanced Mechanistic Studies
The thiazolidinone scaffold interacts with biological targets through:

PFOR Enzyme Inhibition : The amide anion disrupts pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism, as shown via X-ray crystallography .

Kinase Inhibition :

  • Competitive binding to ATP pockets of kinases (e.g., EGFR, IC₅₀ = 1.2 µM) .
  • Confirmed via fluorescence polarization assays .

Q. Key Data :

TargetAssay TypeIC₅₀/EC₅₀Reference
PFORSpectrophotometric0.8 µM
EGFR KinaseFluorescence1.2 µM

How do structural modifications influence pharmacological activity?

Q. Advanced Structure-Activity Relationship (SAR)

  • Benzylidene Substituents :
    • Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity (MIC reduced by 50% vs. -OCH₃) .
    • Bulkier groups (e.g., -CF₃) improve kinase binding via hydrophobic interactions .
  • Thioxo vs. Oxo : Thioxo derivatives show 3-fold higher anticancer activity due to enhanced redox modulation .

Q. Comparison of Analogues :

Substituent (R)Anticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)
-H12.432
-Cl8.916
-OCH₃15.164

What methods assess the compound’s pharmacokinetic properties?

Q. Advanced ADME Profiling

  • Solubility : Measured via shake-flask method in PBS (logP = 2.3 ± 0.1) .
  • Metabolic Stability : Incubation with liver microsomes (t₁/₂ = 45 min) .
  • Plasma Protein Binding : Equilibrium dialysis (85% bound to albumin) .

How is synergistic efficacy with other therapeutics evaluated?

Q. Advanced Combination Studies

  • Cisplatin Synergy :
    • Reduced IC₅₀ from 8.9 µM (monotherapy) to 2.1 µM (combination index = 0.3) in MCF-7 cells .
    • Mechanism: Enhanced DNA intercalation via ROS generation .
  • Antifungal + Fluconazole : Checkerboard assays show FIC index = 0.5 (synergistic) .

Which in vivo models validate efficacy and toxicity?

Q. Advanced In Vivo Testing

  • Murine Xenografts :
    • Tumor volume reduction by 60% at 10 mg/kg (oral, 21 days) .
    • Toxicity: No hepatotoxicity (ALT/AST levels within normal range) .
  • Zebrafish Models : Assess developmental toxicity (LC₅₀ = 25 µM) .

How is crystallographic data used to refine molecular docking models?

Q. Advanced Structural Analysis

  • X-ray Crystallography : Confirms planar benzylidene-thiazolidinone conformation (dihedral angle = 178.5°) .
  • Docking Simulations (AutoDock Vina) :
    • Predict binding poses with EGFR (RMSD = 1.2 Å vs. crystal structure) .
    • Hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .

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